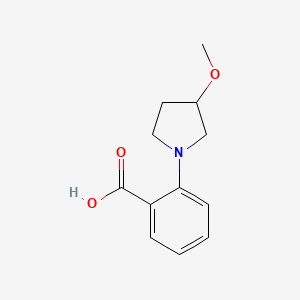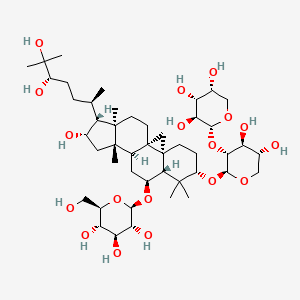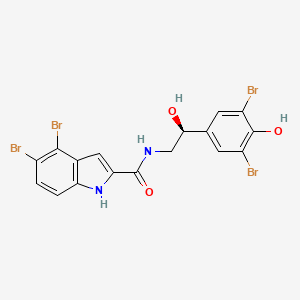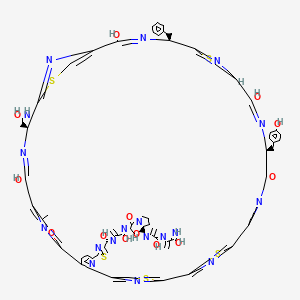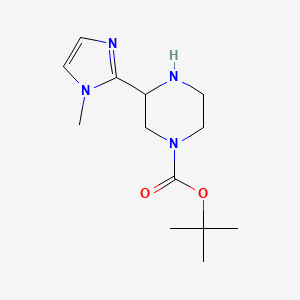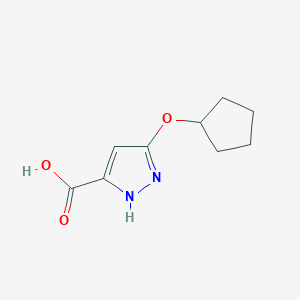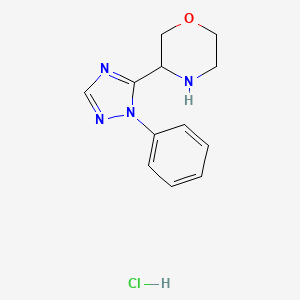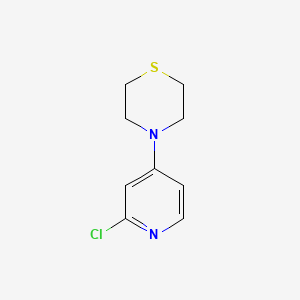
4-(2-Chloropyridin-4-yl)thiomorpholine
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “4-(2-Chloropyridin-4-yl)thiomorpholine” is1S/C9H11ClN2S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the utility of thiomorpholine derivatives, including those related to 4-(2-Chloropyridin-4-yl)thiomorpholine, in antimicrobial applications. For instance, the synthesis and evaluation of thiomorpholine derivatives have shown promising antimicrobial activity, suggesting their potential as bioactive molecules in therapeutic applications. The structural modification of thiomorpholine compounds aims to enhance their bioavailability and reduce microbial resistance, highlighting the relevance of these compounds in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Corrosion Inhibition
Thiomorpholine derivatives have also been investigated for their corrosion inhibition properties. For example, thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) and its analogs have been synthesized and tested for their efficiency in inhibiting iron corrosion in sodium chloride solution. These studies revealed that TMPA derivatives are effective corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor. This application is particularly relevant in industries where metal corrosion is a significant concern, offering a method to extend the lifespan of metal components in corrosive environments (Amar et al., 2006).
Organic Synthesis
This compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules. The ability to introduce various functional groups through reactions involving thiomorpholine derivatives enables the construction of molecules with desired biological activities. This versatility makes thiomorpholine an important scaffold in the synthesis of pharmaceuticals and other bioactive compounds. The synthesis of novel compounds with potential antifungal and antibacterial activities from thiomorpholine derivatives underscores the importance of this chemical class in medicinal chemistry research (Narayana et al., 2007).
Safety and Hazards
This compound is associated with several hazard statements, including causing severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(2-chloropyridin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSNGLPYLPJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)

![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)

